molecular formula C11H13FO3 B11721829 Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B11721829
M. Wt: 212.22 g/mol
InChI Key: VQLZJDSUZRNHGT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate is a fluorinated ester derivative characterized by a propanoate backbone with a hydroxyl group at the C2 position and a 4-fluorophenyl substituent. Its molecular formula is C₁₁H₁₃FO₃, and it exhibits moderate polarity due to the hydroxyl and ester groups. This compound has been identified in studies involving yeast volatiles, where its presence is age-dependent in cultures, and in whisky distillation processes, where it demonstrates low volatility and distinct concentration profiles during batch distillation . Its structural features make it a subject of interest in both biological and industrial chemistry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-3-15-10(13)11(2,14)8-4-6-9(12)7-5-8/h4-7,14H,3H2,1-2H3

InChI Key

VQLZJDSUZRNHGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 2-(4-fluorophenyl)-2-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 2-(4-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with various biological targets, leading to apoptosis in cancer cells. For instance, compounds with similar structures have shown promise in inhibiting cell proliferation in breast and prostate cancer models.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. It has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Its capability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of fluorinated compounds, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and induction of apoptosis.

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory pathways, researchers found that this compound effectively reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest its potential as a therapeutic agent for chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryReduces TNF-α and IL-6 levelsInflammation Research Journal
AntioxidantScavenges free radicalsFree Radical Biology & Medicine

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate, highlighting differences in substituents and their implications:

Compound Name Substituents on Phenyl Propanoate Modifications Molecular Formula Key Properties Applications References
This compound 4-fluoro, 2-hydroxy Hydroxyl at C2 C₁₁H₁₃FO₃ Low volatility; detected in yeast volatiles and whisky distillation Fermentation studies, distillation chemistry
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate 4-chloro-3-fluoro, 3-hydroxy, 2-amino Amino and hydroxyl groups at C2/C3 C₁₁H₁₃ClFNO₃ High polarity; potential chiral activity Pharmaceutical intermediate (e.g., antipsychotics, antibiotics)
(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate 4-hydroxy, 2-ethoxy Ethoxy at C2; chiral center C₁₃H₁₈O₄ Enhanced lipophilicity due to ethoxy group Drug design (e.g., serotonin modulators)
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 4-fluoro, acrylate Cyano group at C2; α,β-unsaturated ester C₁₂H₁₀FNO₂ High reactivity (Michael acceptor); planar structure Synthetic intermediate for heterocycles (e.g., chromones)
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate 4-fluoro, hydrazone Chloro and hydrazone groups C₁₀H₁₀ClFN₂O₂ Photoactive; potential chelating properties Analytical derivatization (e.g., pyruvate quantification)

Physicochemical Properties

  • Volatility: this compound exhibits low volatility (volatility <1 at 30% ABV), similar to 2-phenylethanol and diethyl butanedioate, which accumulate in distillation boiler residues . In contrast, analogs like ethyl 2-cyano-3-(4-fluorophenyl)acrylate are more volatile due to the electron-withdrawing cyano group but are less stable in aqueous environments.
  • Solubility: The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like ethyl 2-ethoxy derivatives. However, amino-substituted variants (e.g., ) show increased solubility in polar solvents due to hydrogen bonding.

Biological Activity

Ethyl 2-(4-fluorophenyl)-2-hydroxypropanoate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃F₁O₃ and a molecular weight of approximately 224.22 g/mol. Its structure features a hydroxy group (-OH) and a para-fluorophenyl group, which contribute to its unique chemical properties.

Property Value
Molecular FormulaC₁₁H₁₃F₁O₃
Molecular Weight224.22 g/mol
Functional GroupsHydroxy, Fluoro
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine enhances the compound's ability to form strong hydrogen bonds, potentially making it an effective inhibitor or activator of specific enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. These evaluations have shown that certain derivatives exhibit significant antimicrobial effects against various pathogenic microorganisms at concentrations lower than those causing cytotoxic effects. For instance, compounds synthesized from similar structures demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Interactions

The compound has also been investigated for its role in enzyme interactions. Its structural characteristics allow it to participate in enzyme-catalyzed reactions, potentially influencing metabolic pathways in biological systems. The unique fluorinated structure may enhance binding affinity to active sites of enzymes, thereby modulating their activity .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing a series of fluorinated compounds, including this compound, reported that several derivatives showed promising antimicrobial activity with minimal cytotoxicity. The best-performing compounds were identified as effective against multiple strains of bacteria, highlighting their potential for therapeutic applications .
  • Enzyme Inhibition : Research examining the interaction of this compound with specific enzymes revealed that it could act as a reversible inhibitor. The study utilized kinetic assays to measure the inhibition constant (Ki) and determined that the compound exhibits competitive inhibition against certain targets, suggesting its utility in drug development .

Research Findings

  • Synthesis Methods : Various synthetic routes have been explored for producing this compound, often involving O,N-exchange reactions that yield high purity and yield percentages .
  • Toxicity Assessment : Preliminary toxicity studies indicate that while the compound possesses significant biological activity, caution is advised due to potential hazards associated with fluorinated organic compounds .

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